molecular formula C8H11BrClNSi B1521687 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine CAS No. 1142191-85-2

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine

Cat. No.: B1521687
CAS No.: 1142191-85-2
M. Wt: 264.62 g/mol
InChI Key: KFYYIXMSPIHUDT-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is a halogenated heterocycle . It has the empirical formula C8H11BrClNSi and a molecular weight of 264.62 g/mol . The SMILES string representation of this compound is CSi©c1ccc(Br)nc1Cl .


Molecular Structure Analysis

The InChI key for this compound is KFYYIXMSPIHUDT-UHFFFAOYSA-N . This compound has a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available literature.

Scientific Research Applications

Antioxidant Properties

A study on the synthesis and reactivity of various substituted pyridinols, including those derived from bromo-chloro-trimethylsilyl pyridine precursors, revealed that these compounds exhibit significant antioxidant properties. By studying the kinetics of radical-initiated styrene autoxidations under controlled conditions, the researchers found that some of these pyridinols are among the most effective phenolic chain-breaking antioxidants reported to date (Wijtmans et al., 2004).

Coordination Chemistry

The compound has been utilized in coordination chemistry, specifically in the synthesis of 1,3-diaza-2-metalla-[3]ferrocenophanes, which are complexes with yttrium and scandium. These complexes were prepared starting from chloride salts and N,N′-dilithio-N,N′-bis(trimethylsilyl)-1,1′-diaminoferrocene, highlighting the versatility of bromo-chloro-trimethylsilyl pyridine derivatives in forming complex structures with metals (Wrackmeyer et al., 2008).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, including those with bromo-chloro-trimethylsilyl groups, have been evaluated for their performance as corrosion inhibitors for mild steel in acidic conditions. These compounds have shown high inhibition efficiency, with one study reporting inhibition percentages of 90% and 88% for two derivatives at a concentration of 0.1 mM. This indicates their potential application in protecting metals against corrosion in industrial settings (Saady et al., 2021).

Synthesis of Phosphinines

The compound has also been used in the synthesis of functionalized phosphinines through a convenient route involving a [4+2] cycloaddition reaction. This method provides access to 2,6-disubstituted phosphinines, showcasing the reactivity of bromo-chloro-trimethylsilyl pyridine derivatives in constructing phosphorus-containing heterocycles (Habicht et al., 2016).

Safety and Hazards

According to the available safety information, 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed . The compound is also labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

(6-bromo-2-chloropyridin-3-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrClNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYYIXMSPIHUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673909
Record name 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-85-2
Record name Pyridine, 6-bromo-2-chloro-3-(trimethylsilyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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